molecular formula C12H12N2O B2702649 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1017-51-2

1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2702649
CAS No.: 1017-51-2
M. Wt: 200.241
InChI Key: IRWBZMWYZZXIEH-UHFFFAOYSA-N
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Description

“1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This indicates that the compound has a pyridinone ring with a 3-aminobenzyl group attached to it .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilators

1,4-Dihydropyridines, closely related to 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, have been identified as potent antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, demonstrating significant medical potential in the treatment of cardiovascular diseases (Abernathy, 1978).

Coronary Activity Enhancers

A new class of 1,4-dihydropyridines characterized by the presence of ester substitutes and an alkoxyalkyl at position 2 exhibits pronounced coronary activity. These compounds find application as coronary dilators, antifibrillators, anti-hypertensives, and spasmolytics, underscoring their versatility in medical applications targeting the cardiovascular system (Anderson, 1998).

Neutrophil Elastase Inhibitors

The 1,4-dihydropyridine scaffold has been utilized in the development of neutrophil elastase inhibitors, offering therapeutic avenues for chronic obstructive pulmonary disease and myocardial infarction. This application showcases the structural versatility of dihydropyridines in addressing a range of health conditions beyond their cardiovascular benefits (Reboud-Ravaux, 2004).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines have been explored for their potential in enantioselective reductions. The synthesis and application of these compounds in producing chiral alcohols from activated carbonyl compounds demonstrate the chemical diversity and utility of the dihydropyridine core in synthetic organic chemistry (Talma et al., 1985).

Antimicrobial Properties

The synthesis of 1,4-dihydropyridines in the presence of aminated multiwalled carbon nanotubes and their subsequent evaluation for antimicrobial properties highlight the potential of these compounds in combating microbial infections. This research points to the broad spectrum of biological activities possessed by dihydropyridines, extending their utility to the field of antimicrobial therapy (Moradi et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and storing in a cool, well-ventilated place .

Properties

IUPAC Name

1-[(3-aminophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWBZMWYZZXIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-51-2
Record name 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one
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